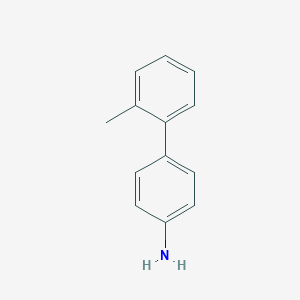

4-Amino-2'-methylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYQOTZDHUGJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036830 | |

| Record name | 4-Amino-2'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-41-7 | |

| Record name | 2′-Methyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2'-methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2'-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QEH511E0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2'-methylbiphenyl: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2'-methylbiphenyl (CAS No. 1204-41-7), a key molecular scaffold in medicinal chemistry and organic synthesis. We delve into its fundamental chemical and physical properties, molecular structure, and conformational analysis. A detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, accompanied by a logical workflow diagram. Furthermore, this guide offers an in-depth analysis of its expected spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with the necessary data for structural confirmation. The guide also explores the compound's significance as a building block in the development of pharmaceuticals, particularly antihypertensive agents. Finally, critical safety and handling protocols are outlined to ensure its responsible use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this important biphenyl derivative.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl compounds and their derivatives are foundational pillars in the landscape of modern drug discovery and materials science.[1] Their unique structural motif, characterized by two interconnected phenyl rings, imparts a degree of conformational flexibility and a large surface area for molecular interactions, making them privileged scaffolds in medicinal chemistry. Molecules bearing the biphenyl core have demonstrated a vast spectrum of biological activities, including immunosuppressive, antioxidant, antibacterial, and anti-diabetic properties.[1]

This compound, in particular, serves as a crucial intermediate in the synthesis of complex organic molecules.[2] Its structure combines the biphenyl core with an amino group, which is a key functional handle for further chemical modifications, and a methyl group that introduces steric and electronic perturbations influencing the molecule's overall conformation and binding properties. Its most notable application lies in the synthesis of sartan-class antihypertensive drugs, highlighting its industrial and pharmaceutical relevance.[3][4] This guide aims to consolidate the technical knowledge surrounding this compound, providing a single, authoritative resource for the scientific community.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-methylphenyl)aniline | [5][6] |

| Synonyms | 2'-Methyl-4-biphenylamine, 2'-Methyl-[1,1'-biphenyl]-4-amine | [5][6] |

| CAS Number | 1204-41-7 | [2][5] |

| Molecular Formula | C₁₃H₁₃N | [6][7] |

| Molecular Weight | 183.25 g/mol | [6][7] |

| Exact Mass | 183.1048 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | [7] |

| Melting Point | Not reported; estimated based on related compounds: 4-Aminobiphenyl (52-54 °C), 2-Methylbiphenyl (49-50 °C) | [7][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform | [3] |

| SMILES | Cc1ccccc1-c2ccc(cc2)N | [7] |

| InChIKey | QBYQOTZDHUGJAZ-UHFFFAOYSA-N | [7] |

Molecular Structure and Solid-State Conformation

The structure of this compound is achiral and consists of a biphenyl system where one phenyl ring is substituted with an amino group at the 4-position, and the other with a methyl group at the 2'-position.[7]

2D and 3D Representations

The 2D structure clearly illustrates the connectivity of the atoms, while the 3D conformer provides insight into its spatial arrangement.

Deduced Crystallographic Properties and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state characteristics can be inferred from the well-documented structure of biphenyl. Biphenyl crystallizes in a monoclinic space group, with the molecule adopting a planar conformation due to intermolecular forces within the crystal lattice.[9]

The introduction of the 2'-methyl group introduces a steric hindrance that likely forces a dihedral angle between the two phenyl rings, causing the molecule to be non-planar in the solid state. This twisting is a common feature in ortho-substituted biphenyls. The crystal packing will be governed by a combination of non-covalent interactions:

-

Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor and can form intermolecular N-H···N or N-H···π interactions, which will be a dominant force in the crystal packing.

-

π-π Stacking: The aromatic rings will likely engage in offset π-π stacking interactions, contributing significantly to the lattice energy.[9]

-

C-H···π Interactions: Hydrogen atoms from the methyl group and the phenyl rings can interact with the π-electron clouds of adjacent molecules.[9]

Synthesis and Purification: A Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[10][11] It is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[10] The synthesis of this compound can be efficiently achieved by coupling a suitable aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme

A plausible and efficient synthetic route involves the coupling of 4-bromoaniline with 2-tolylboronic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[10][12][13] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 mmol, 1.0 eq), 2-tolylboronic acid (1.2 mmol, 1.2 eq), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 eq).

-

Solvent Addition: Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 10 mL total volume) or acetone and water.[12][13]

-

Catalyst Addition: The flask is purged with an inert gas (e.g., Argon or Nitrogen). Then, add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine or a more specialized ligand if needed).

-

Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Spectroscopic Profile (Expected)

While a complete set of publicly available spectra for this specific compound is elusive, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[2][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

-

Aromatic Protons (δ 6.5-7.5 ppm): A complex series of multiplets will appear in this region, corresponding to the 8 protons on the two phenyl rings. The protons on the amino-substituted ring will be more upfield due to the electron-donating effect of the -NH₂ group, while the protons on the methyl-substituted ring will show characteristic splitting patterns.

-

Amine Protons (δ ~3.5-4.5 ppm): A broad singlet corresponding to the two protons of the -NH₂ group. The chemical shift can vary depending on the solvent and concentration.

-

Methyl Protons (δ ~2.2-2.4 ppm): A sharp singlet integrating to three protons, corresponding to the -CH₃ group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 13 distinct signals (assuming no accidental equivalence).

-

Aromatic Carbons (δ 115-150 ppm): The 12 carbons of the biphenyl system will resonate in this region. The carbon attached to the amino group (C4) will be shifted downfield (~145-148 ppm), while the carbons ortho and para to the amino group will be shifted upfield. The quaternary carbons linking the two rings and the one bearing the methyl group will also be identifiable.

-

Methyl Carbon (δ ~20-22 ppm): A single peak in the aliphatic region corresponding to the -CH₃ carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching (3300-3500 cm⁻¹): Two distinct, sharp to medium bands characteristic of a primary amine.

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): One or more sharp peaks.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Several sharp, medium to strong bands.

-

C-N Stretching (1250-1350 cm⁻¹): A medium to strong band.

-

Out-of-plane C-H Bending (690-900 cm⁻¹): Strong bands that can be indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): A strong peak at m/z = 183, corresponding to the molecular weight of the compound. As the molecule contains one nitrogen atom, this follows the nitrogen rule (odd molecular weight).

-

Fragmentation: Common fragmentation patterns would involve the loss of a hydrogen atom (M-1) or a methyl radical (M-15) to form a stable benzylic-type cation. Cleavage of the bond between the two phenyl rings could also occur, leading to fragments corresponding to the individual substituted phenyl ions.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile intermediate in organic synthesis. The amino group provides a reactive site for a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for the construction of more complex molecular architectures.

-

Pharmaceutical Intermediates: As mentioned, it is a key precursor in the synthesis of angiotensin II receptor blockers (sartans), a class of drugs used to treat high blood pressure.[3][4]

-

Scaffold for Drug Discovery: The aminobiphenyl scaffold is present in molecules investigated for various therapeutic areas. For example, derivatives have been explored as:

-

Materials Science: Biphenyl derivatives are also used in the development of liquid crystals and organic light-emitting diodes (OLEDs).[1]

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions, especially considering the known carcinogenicity of its parent compound, 4-aminobiphenyl.

-

Hazard Identification: While specific toxicity data for the 2'-methyl derivative is limited, 4-aminobiphenyl is classified as a human carcinogen (Group 1) by IARC.[17] It is known to cause bladder cancer through the formation of DNA adducts after metabolic activation. Therefore, this compound should be handled as a potential carcinogen. It may also be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Use engineering controls to minimize exposure. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 4. chembk.com [chembk.com]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. This compound | C13H13N | CID 136799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. This compound | C13H13N | CID 136799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 4-Amino-2'-methylbiphenyl

Introduction

4-Amino-2'-methylbiphenyl is a significant chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and other complex organic molecules. Its structural motif, a substituted biphenyl amine, is a recurring feature in a variety of biologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present comparative data to inform strategic synthetic planning.

Strategic Approaches to the Biphenyl Core and Amine Installation

The synthesis of this compound can be broadly categorized into three strategic approaches, each with its own set of advantages and challenges:

-

Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most versatile and widely employed strategy. It involves the construction of the biphenyl C-C bond via a Suzuki-Miyaura coupling, followed by the introduction of the amino group, or the direct formation of the C-N bond via a Buchwald-Hartwig amination.

-

Classical Aromatic Substitution: This approach relies on the nitration of a pre-formed 2-methylbiphenyl core, followed by the chemical reduction of the nitro group to the desired amine.

-

Alternative Routes: While less common, other methods may be employed depending on the availability of starting materials and desired scale.

This guide will focus on the two most prominent and industrially relevant strategies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, with a discussion of the nitration/reduction pathway.

Pathway 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds with high efficiency and functional group tolerance.[1][2][3] The general mechanism involves a catalytic cycle with a palladium(0) species, encompassing oxidative addition, transmetalation, and reductive elimination steps.[1][2][3]

A logical retrosynthetic analysis for this compound using this approach involves the disconnection of the biphenyl bond, suggesting two primary coupling strategies:

-

Strategy A: Coupling of a 4-amino-substituted aryl boronic acid derivative with a 2-halotoluene.

-

Strategy B: Coupling of a 2-methylphenylboronic acid with a 4-haloaniline derivative.

A common precursor for subsequent amination is 4-bromo-2'-methylbiphenyl. Its synthesis via a Negishi-type coupling has been reported with high yield.[4]

Experimental Protocol: Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl[4]

This protocol describes the synthesis of a key intermediate for subsequent amination reactions.

Materials:

-

(2-methylphenyl)magnesium bromide (2.0M in diethyl ether)

-

Zinc chloride (thrice-fused)

-

1-Bromo-4-iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0)

-

Tetrahydrofuran (THF)

-

Hexanes

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

10% Sodium thiosulfate solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

A stirred solution of 21.0 mL of (2-methylphenyl)magnesium bromide (42.0 mmol) is evaporated in situ at room temperature.

-

The resulting residue is redissolved in 50 mL of THF and cooled to -20°C under an argon atmosphere.

-

To this solution, a solution of 6.84 g (50.0 mmol) of zinc chloride in THF is added. The resulting slurry is warmed to room temperature and stirred for 1 hour.

-

After cooling to -78°C, a solution of 11.32 g (40.0 mmol) of 1-bromo-4-iodobenzene and 500 mg (0.4 mmol) of tetrakis(triphenylphosphine)palladium in 50 mL of THF is added over 30 minutes.

-

After an additional 20 minutes, the cooling bath is removed, and the reaction is stirred at room temperature for 2 hours.

-

The reaction is quenched with 100 mL of 1M hydrochloric acid.

-

The mixture is extracted twice with hexanes. The combined organic extracts are washed with saturated sodium bicarbonate solution and 10% sodium thiosulfate solution.

-

The organic layer is dried over anhydrous magnesium sulfate and evaporated.

-

The crude product is purified by distillation (bp 93°-95°C at 0.5 Torr) to yield the title compound as a colorless oil.

| Reactant | Molar Equivalent | Notes |

| (2-methylphenyl)magnesium bromide | 1.05 | |

| Zinc chloride | 1.25 | |

| 1-Bromo-4-iodobenzene | 1.0 | Limiting reagent |

| Tetrakis(triphenylphosphine)palladium(0) | 0.01 | Catalyst |

| Product | Yield | Reference |

| 4-Bromo-2'-methyl-1,1'-biphenyl | 82% | [4] |

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pathway 2: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction has revolutionized the synthesis of aryl amines, offering a direct and efficient alternative to traditional methods.[5] The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aryl amine product.[5][6]

For the synthesis of this compound, this strategy would involve the direct amination of 4-bromo-2'-methylbiphenyl, a product of the previously described Suzuki-Miyaura or Negishi coupling.

Conceptual Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2'-methylbiphenyl

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies. Optimization of the ligand, base, and solvent may be necessary for this specific substrate.

Materials:

-

4-Bromo-2'-methylbiphenyl

-

Ammonia source (e.g., benzophenone imine as an ammonia equivalent, or aqueous ammonia)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2'-methylbiphenyl (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

-

Add the base (typically 1.2-2.0 equiv).

-

Add the anhydrous solvent.

-

Add the amine source (e.g., 1.2-1.5 equiv). If using a gaseous amine like ammonia, it can be bubbled through the solution or a surrogate can be used.

-

The reaction mixture is heated with stirring for a specified time (typically 2-24 hours) at a temperature ranging from 80-120°C.

-

Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

| Component | Typical Range | Notes |

| Palladium Precatalyst | 1-5 mol% | Pd(OAc)₂ or Pd₂(dba)₃ are common choices. |

| Ligand | 1-10 mol% | Bulky, electron-rich phosphine ligands are often optimal. |

| Base | 1.2-2.0 equiv | The choice of base can significantly impact the reaction outcome. |

| Amine Source | 1.2-1.5 equiv | Ammonia surrogates are often used for primary amine synthesis. |

| Product | Expected Yield | Reference |

| This compound | Good to Excellent | Dependent on optimized conditions.[5][6] |

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Pathway 3: Nitration and Reduction of 2-Methylbiphenyl

A more traditional approach to this compound involves the electrophilic nitration of 2-methylbiphenyl, followed by the reduction of the resulting nitro-intermediate.

Step 1: Electrophilic Nitration of 2-Methylbiphenyl

The nitration of 2-methylbiphenyl is an electrophilic aromatic substitution reaction. The regiochemical outcome is influenced by the electronic and steric effects of the methyl group and the phenyl substituent. Preliminary findings on the nitration of 2-methylbiphenyl suggest that nitration favors the methylated phenyl ring.[7][8][9] However, obtaining high selectivity for the 4-nitro isomer can be challenging due to the formation of other isomers. The reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile.[10][11]

Challenges:

-

Regioselectivity: The formation of multiple isomers (ortho, meta, and para to the methyl group, as well as nitration on the other ring) can lead to difficult purification and lower yields of the desired 4-nitro-2'-methylbiphenyl.

-

Reaction Conditions: The reaction conditions need to be carefully controlled to avoid over-nitration and other side reactions.

Step 2: Reduction of 4-Nitro-2'-methylbiphenyl

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. A variety of reducing agents can be employed, including:

-

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas.

-

Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

-

Other Reducing Agents: Including sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).

The choice of reducing agent will depend on the scale of the reaction, functional group tolerance, and desired workup procedure.

Diagram: Nitration and Reduction Pathway

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. "Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphe" by Victor A. Hanson, Tristan Wine et al. [digitalcommons.spu.edu]

- 8. "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome" by Tristan PJ Wine [digitalcommons.spu.edu]

- 9. digitalcommons.spu.edu [digitalcommons.spu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

Spectroscopic data for 4-Amino-2'-methylbiphenyl (NMR, IR, MS)

An In-Depth Guide to the Spectroscopic Characterization of 4-Amino-2'-methylbiphenyl

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (C₁₃H₁₃N), a substituted biphenyl of interest in chemical synthesis and materials science.[1][2] As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with expert interpretation of the expected data. The guide emphasizes an integrated approach, demonstrating how these techniques collectively provide unambiguous structural verification and purity assessment.

Molecular Structure and Analytical Strategy

This compound is an aromatic amine featuring two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with an amino group at the 4-position, and the other with a methyl group at the 2'-position. The ortho-methyl group introduces steric hindrance, causing a twisted conformation between the two aromatic rings. Accurate structural confirmation is paramount for any research or development application.

A multi-technique spectroscopic approach is the industry standard for the structural elucidation of small organic molecules.[3]

-

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework.

-

IR Spectroscopy identifies key functional groups present in the molecule.

-

Mass Spectrometry determines the molecular weight and provides structural clues through fragmentation analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Amino-2'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2'-methylbiphenyl, also known by its IUPAC name 4-(2-methylphenyl)aniline, is a biphenyl derivative with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a substituted biphenyl backbone, is a key pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and detailed methodologies for its synthesis and analysis. Understanding these fundamental characteristics is paramount for its effective application in research and development.

Core Physicochemical Properties

The foundational physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic profiles.

| Property | Value | Source(s) |

| CAS Number | 1204-41-7 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃N | [1][3] |

| Molecular Weight | 183.25 g/mol | [4] |

| IUPAC Name | 4-(2-methylphenyl)aniline | [4] |

| Synonyms | 2'-Methyl-[1,1'-biphenyl]-4-amine, 2'-Methyl-4-biphenylamine, 4-(o-tolyl)aniline | [1][4] |

| Appearance | Typically a solid at room temperature | [1] |

| Solubility | Expected to have moderate solubility in organic solvents. | [1] |

| Storage | Store in a cool, dry, and well-ventilated area. | [1] |

Chemical Structure and Reactivity

The chemical structure of this compound, consisting of two phenyl rings linked by a single bond with an amino group at the 4-position and a methyl group at the 2'-position, dictates its reactivity. The amino group imparts basic properties and serves as a nucleophilic center, making the compound susceptible to electrophilic substitution on the aromatic ring.[1] The biphenyl system itself is a stable, conjugated structure.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,0!"]; "C2" [pos="1.2,0.7!"]; "C3" [pos="1.2,2.1!"]; "C4" [pos="0,2.8!"]; "C5" [pos="-1.2,2.1!"]; "C6" [pos="-1.2,0.7!"]; "N1" [label="NH₂", pos="0,4.2!"]; "C7" [pos="-2.4,0!"]; "C8" [pos="-3.6,0.7!"]; "C9" [pos="-3.6,2.1!"]; "C10" [pos="-2.4,2.8!"]; "C11" [pos="-2.4,4.2!"]; "C12" [pos="-4.8,0!"]; "CH3" [label="CH₃", pos="-6,0!"];

} Caption: 2D Structure of this compound

Synthesis Methodology: A Focus on Suzuki-Miyaura Coupling

The synthesis of unsymmetrical biaryls like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.

Conceptual Workflow for the Synthesis of this compound:

Detailed Experimental Protocol (Hypothetical):

Causality Behind Experimental Choices: The choice of a palladium catalyst with phosphine ligands is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A two-phase solvent system (e.g., toluene and water) is often employed to dissolve both the organic reactants and the inorganic base.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add degassed toluene and water (e.g., a 4:1 ratio). To this mixture, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. The aromatic region would likely exhibit complex splitting patterns due to the coupling between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum should display signals for all 13 carbon atoms. The methyl carbon will appear in the aliphatic region, while the aromatic carbons will resonate in the downfield region.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic rings.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a molecular ion peak corresponding to the molecular weight of 183.25 g/mol .[4]

Safety and Handling

Aniline derivatives and biphenyl compounds can exhibit toxicity, and appropriate safety precautions should be taken. While specific toxicity data for this compound is not available, it is prudent to handle it with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[2][5] Avoid contact with skin and eyes.[2][5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Materials Science

The 4-aminobiphenyl scaffold is a versatile building block in the synthesis of a wide range of compounds with potential applications in:

-

Pharmaceuticals: As a key intermediate for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic molecules. The specific substitution pattern of this compound can be leveraged to fine-tune the pharmacological properties of lead compounds.

-

Organic Electronics: The biphenyl core is a common component in organic light-emitting diodes (OLEDs) and other organic electronic materials due to its charge-transporting properties.[1]

Conclusion

This compound is a valuable chemical entity with significant potential for further exploration in both academic and industrial research. This guide provides a foundational understanding of its physical and chemical properties, a robust synthetic strategy, and essential safety considerations. The detailed protocols and causal explanations are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors. Further experimental investigation into its physical properties and biological activity is warranted to fully unlock its potential.

References

- 1. CAS 1204-41-7: 2′-Methyl[1,1′-biphenyl]-4-amine [cymitquimica.com]

- 2. zycz.cato-chem.com [zycz.cato-chem.com]

- 3. 4AMINO2METHYLBIPHENYL Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. This compound | C13H13N | CID 136799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4AMINO2METHYLBIPHENYL | 1204-41-7 [chemicalbook.com]

Molecular formula and weight of 4-Amino-2'-methylbiphenyl

An In-depth Technical Guide to 4-Amino-2'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details the compound's fundamental molecular and physical properties, provides established protocols for its synthesis and characterization, and explores its applications, particularly in the context of drug discovery. The content is structured to deliver actionable insights and methodologies for professionals in the field, supported by authoritative references and data visualizations to ensure scientific integrity and practical utility.

Introduction

This compound, also known by its IUPAC name 4-(2-methylphenyl)aniline, is an aromatic amine derivative of biphenyl.[1] Its structure, featuring a biphenyl core with an amino group and a methyl group on opposing phenyl rings, makes it a versatile building block in the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel compounds, including active pharmaceutical ingredients (APIs). This guide will serve as a detailed resource for understanding and utilizing this compound in a laboratory and developmental setting.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective application. These properties dictate its reactivity, solubility, and handling requirements.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C13H13N | [1][2][3] |

| Molecular Weight | 183.25 g/mol | [1][2][3] |

| Molar Mass | 183.249 g/mol | |

| Exact Mass | 183.104799419 Da | [1] |

Chemical Identifiers

For unambiguous identification and cross-referencing in databases and literature, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 1204-41-7 | [4] |

| PubChem CID | 136799 | [1][5] |

| IUPAC Name | 4-(2-methylphenyl)aniline | [1][3] |

| InChI | InChI=1S/C13H13N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,14H2,1H3 | [1] |

| InChIKey | QBYQOTZDHUGJAZ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=CC=C1C2=CC=C(C=C2)N | [1] |

Synthesis and Characterization

The synthesis of this compound is a key process for its utilization. While various synthetic routes exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most efficient and widely used methods.[6]

General Synthesis Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a robust method for the formation of carbon-carbon bonds, making it ideal for the synthesis of biphenyl derivatives.[6] A general workflow for the synthesis of a biphenyl derivative using a boronic acid and an aryl halide is outlined below.

References

A Technical Guide to 2'-Methyl-[1,1'-biphenyl]-4-amine

Executive Summary

The biphenyl scaffold is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its conformational flexibility and ability to be readily functionalized make it a cornerstone of molecular design. This guide provides a comprehensive technical overview of a specific, valuable derivative: 2'-Methyl-[1,1'-biphenyl]-4-amine (also known as 4-Amino-2'-methylbiphenyl).

This document delves into the essential physicochemical properties, validated synthetic methodologies, detailed spectroscopic analysis, and critical safety protocols associated with this compound. We will explore the causality behind experimental choices, particularly focusing on the robust Suzuki-Miyaura cross-coupling for its synthesis, and provide insights into its application as a strategic intermediate in drug discovery and materials science.[3][4]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in any research or development setting.

Nomenclature and Chemical Identifiers

The compound is systematically named based on IUPAC conventions, but is also known by several common synonyms. These identifiers are crucial for accurate database searching and regulatory compliance.

| Identifier | Value | Source(s) |

| IUPAC Name | 2'-Methyl-[1,1'-biphenyl]-4-amine | [3] |

| Systematic Name | 4-(2-methylphenyl)aniline | [5] |

| Common Synonyms | This compound; 2'-Methyl-4-biphenylamine | [3][5] |

| CAS Number | 1204-41-7 | [6] |

| Molecular Formula | C₁₃H₁₃N | [6] |

| Molecular Weight | 183.25 g/mol | [5][6] |

| Canonical SMILES | CC1=CC=CC=C1C2=CC=C(C=C2)N | [3] |

| InChI Key | QBYQOTZDHUGJAZ-UHFFFAOYSA-N | [3] |

Physicochemical Data

The physical properties of 2'-Methyl-[1,1'-biphenyl]-4-amine dictate its handling, storage, and application conditions. It is a solid at room temperature with moderate solubility in common organic solvents.[3]

| Property | Value | Notes & Source(s) |

| Appearance | Solid, may be colorless to off-white | [3] |

| Melting Point | 52 - 54 °C (126 - 129 °F) | From SDS for parent compound 4-Aminobiphenyl (CAS 92-67-1).[7][8] |

| Boiling Point | 191 °C (376 °F) at 20 hPa | From SDS for parent compound 4-Aminobiphenyl (CAS 92-67-1).[7] |

| Solubility | Moderately soluble in organic solvents; slightly soluble in cold water | [3][8] |

Note: Physical property data such as melting and boiling points are derived from a Safety Data Sheet for the parent compound, 4-aminobiphenyl, as specific experimental data for the 2'-methyl derivative is not consistently published. Researchers should verify these properties experimentally.

Synthesis and Purification

The construction of the C-C bond linking the two phenyl rings is the critical step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse starting materials.[9]

Retrosynthetic Strategy: The Suzuki-Miyaura Approach

The retrosynthetic analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine logically disconnects the molecule at the biaryl C-C bond. This leads to two commercially available or readily synthesized precursors: an amine-substituted aryl halide (or triflate) and a methyl-substituted arylboronic acid.

Caption: Retrosynthetic analysis via the Suzuki-Miyaura pathway.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a robust, lab-scale synthesis. The choice of a palladium catalyst, ligand, and base is critical for achieving high yield and minimizing side reactions, such as protodeboronation of the boronic acid.[10]

Reaction Scheme: (4-Bromoaniline) + (2-Methylphenylboronic Acid) --[Pd Catalyst, Base]--> 2'-Methyl-[1,1'-biphenyl]-4-amine

Materials:

-

4-Bromoaniline (1.0 eq)

-

2-Methylphenylboronic Acid (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline, 2-methylphenylboronic acid, and potassium carbonate.

-

Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the reaction flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be degassed further by bubbling the inert gas through it for another 10 minutes.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2'-Methyl-[1,1'-biphenyl]-4-amine.

Purification and Characterization Workflow

A systematic workflow ensures the final product meets the required purity standards for subsequent applications.

Caption: Standard workflow for purification and characterization.

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. While a definitive published spectrum is not widely available, the expected data can be accurately predicted based on the molecular structure.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

-

Aromatic Region (δ 6.7-7.5 ppm): A complex series of multiplets totaling 8 protons. The protons on the aniline ring (ortho and meta to the -NH₂) will appear more upfield due to the electron-donating effect of the amine. The protons on the tolyl ring will have characteristic shifts and couplings.

-

Amine Protons (δ ~3.7 ppm): A broad singlet integrating to 2 protons (-NH₂). The chemical shift can vary depending on solvent and concentration.

-

Methyl Protons (δ ~2.3 ppm): A sharp singlet integrating to 3 protons (-CH₃). Its position ortho to the biaryl linkage causes a characteristic downfield shift compared to toluene.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR will show 11 unique signals (due to symmetry in the aniline ring).

-

Aromatic Carbons (δ 115-148 ppm): Signals for the 12 aromatic carbons. The carbon attached to the nitrogen (C4) will be significantly shielded (around δ 146 ppm), while the carbon attached to the methyl group (C2') will be deshielded.

-

Methyl Carbon (δ ~20 ppm): A single signal for the methyl carbon.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 183. The fragmentation pattern would likely involve the loss of a methyl radical to give a fragment at m/z = 168.

Infrared (IR) Spectroscopy

Key vibrational frequencies provide confirmation of functional groups.

-

N-H Stretch: A characteristic pair of sharp peaks in the 3350-3450 cm⁻¹ region, typical for a primary amine.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methyl group.

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Applications in Research and Development

2'-Methyl-[1,1'-biphenyl]-4-amine is not typically an end-product but rather a high-value intermediate. Its structure combines the biphenyl core with a reactive primary amine, making it a versatile building block.

Intermediate in Medicinal Chemistry

The biphenyl motif is present in numerous approved drugs, and the amine handle on this compound allows for straightforward elaboration into more complex molecules.[2] It can be used in:

-

Amide Couplings: Reacting the amine with carboxylic acids to form amides, a common linkage in bioactive molecules.

-

Reductive Aminations: Forming secondary or tertiary amines, which can be crucial for tuning solubility and receptor binding.

-

Heterocycle Formation: Serving as a precursor for synthesizing fused ring systems or other heterocyclic structures with potential biological activity.[4]

Derivatives of aminobiphenyls have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and as scaffolds for anticancer agents.[4][11]

Precursor for Organic Materials

The electronic properties of the biphenyl system make it a candidate for applications in organic electronics.[3] The amine group can be used to link the core structure into larger polymeric systems or to attach it to surfaces for creating functional materials, such as those used in organic light-emitting diodes (OLEDs).

Safety and Handling

Chemical safety is paramount. While a specific SDS for 2'-Methyl-[1,1'-biphenyl]-4-amine is not universally available, data from the parent compound, 4-aminobiphenyl, provides a strong basis for hazard assessment. 4-aminobiphenyl is a known human carcinogen.[7][8]

Hazard Identification

-

GHS Classification (based on 4-aminobiphenyl):

Recommended Handling Procedures

Given the high potential hazard, strict engineering and personal protective equipment (PPE) controls are mandatory.

-

Engineering Controls: All handling of the solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store locked up in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[7]

-

Disposal: Dispose of all waste (including contaminated PPE) as hazardous carcinogenic material in accordance with local, state, and federal regulations.

Conclusion

2'-Methyl-[1,1'-biphenyl]-4-amine is a strategically important chemical intermediate whose value is derived from its biphenyl core and reactive amine functionality. Its synthesis is reliably achieved through modern cross-coupling chemistry, with the Suzuki-Miyaura reaction offering a robust and scalable route. While its primary utility lies in serving as a foundational block for creating more complex molecules for the pharmaceutical and materials science sectors, its handling requires the utmost caution due to the presumed carcinogenicity of the aminobiphenyl class. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and safely utilize this versatile compound in their development programs.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. CAS 1204-41-7: 2′-Methyl[1,1′-biphenyl]-4-amine [cymitquimica.com]

- 4. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C13H13N | CID 136799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fr.cpachem.com [fr.cpachem.com]

An In-Depth Technical Guide to the Discovery and Synthesis of 4-Amino-2'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2'-methylbiphenyl is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its structural motif, featuring a biphenyl core with strategically placed amino and methyl groups, makes it a key intermediate in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthetic methodologies, and detailed protocols for its preparation. We will explore the foundational chemistries that enabled its initial synthesis and trace the progression to modern, highly efficient catalytic methods.

The Historical Landscape: The Dawn of Biphenyl Synthesis

The discovery of this compound is not attributable to a single seminal publication but rather is a product of the evolution of synthetic organic chemistry. The creation of the carbon-carbon bond between two aryl rings, the core of the biphenyl structure, was a significant challenge for early chemists. Two classical named reactions laid the groundwork for such syntheses: the Gomberg-Bachmann reaction and the Ullmann reaction.

The Gomberg-Bachmann Reaction: A Radical Approach

The Gomberg-Bachmann reaction, first described in the early 20th century, provided a method for the arylation of aromatic compounds via the decomposition of a diazonium salt.[1] In the context of this compound, a plausible, albeit low-yielding, early synthetic route would involve the reaction of a diazonium salt derived from aniline with toluene. The reaction proceeds through a radical mechanism, which often leads to a mixture of products and modest yields.[1]

A modern variant of this reaction has been developed for the synthesis of 2-aminobiphenyls from aryl diazotates and anilines under basic, metal-free conditions.[2][3] This approach leverages the radical-stabilizing effect of the free amino group on the aniline to achieve high regioselectivity.[3]

The Ullmann Reaction: A Copper-Mediated Coupling

The Ullmann reaction, discovered by Fritz Ullmann in 1901, traditionally involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl.[4] A variation, the Ullmann condensation, extends this methodology to the formation of C-N bonds, allowing for the coupling of an aryl halide with an amine.[5] Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[6] An early synthetic chemist could have envisioned a pathway to this compound through a copper-mediated coupling of a halogenated aniline derivative with a halogenated toluene derivative, though this would have been a challenging and inefficient process.

The Emergence of a Standard Synthetic Route: Nitration and Reduction

With the advancement of organic synthesis, a more controlled and higher-yielding approach to substituted biphenyls became standard: the formation of a biphenyl core followed by functional group manipulation. In the case of this compound, this translates to the synthesis of a nitrobiphenyl precursor, followed by the reduction of the nitro group to an amine.

A well-documented modern procedure for the synthesis of the direct precursor, 2-methyl-4'-nitrobiphenyl, utilizes a Negishi cross-coupling reaction. This method, detailed in Organic Syntheses, involves the palladium-catalyzed coupling of o-tolylzinc chloride with 1-bromo-4-nitrobenzene, affording the nitrobiphenyl in good yield.[7]

The final and crucial step is the reduction of the nitro group. Historically, this transformation was often accomplished using methods like the Béchamp reduction, which employs iron metal in the presence of an acid, such as hydrochloric acid.[1][8] This method was discovered by Antoine Béchamp in 1854 and became a cornerstone of industrial aniline production.[8] Another classical method involves the use of tin metal and hydrochloric acid.[2]

Modern approaches to nitro group reduction often favor catalytic hydrogenation, utilizing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[9][10][11][12][13] These methods are generally cleaner, more efficient, and avoid the use of stoichiometric amounts of metal reductants.

Modern Synthetic Approaches: The Era of Cross-Coupling

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds. While the nitration and reduction sequence remains a viable and robust method, modern synthetic chemists have a wider array of tools at their disposal for the direct construction of the this compound scaffold or its derivatives. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.

Key cross-coupling reactions applicable to the synthesis of the biphenyl core include:

-

Suzuki-Miyaura Coupling: The reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.

-

Negishi Coupling: The coupling of an organozinc compound with an aryl halide, catalyzed by a nickel or palladium complex.[7]

-

Kumada Coupling: The reaction of a Grignard reagent with an aryl halide, typically catalyzed by nickel or palladium.

These modern methods allow for the convergent synthesis of this compound from two functionalized benzene rings, offering flexibility in the choice of starting materials and reaction conditions.

Data Presentation

| Synthetic Route | Key Transformation | Typical Reagents | Yield | Notes |

| Historical (Plausible) | Gomberg-Bachmann Reaction | Diazonium salt from aniline, toluene, base | Low (<40%)[1] | Often results in a mixture of isomers and byproducts. |

| Historical (Plausible) | Ullmann Reaction | Halogenated aniline derivative, halogenated toluene derivative, copper | Variable, often low | Requires harsh reaction conditions.[6] |

| Classical/Standard | Negishi Coupling (for precursor) | o-tolylzinc chloride, 1-bromo-4-nitrobenzene, Pd(PPh₃)₄ | ~78% (for 2-methyl-4'-nitrobiphenyl)[7] | A reliable method for the synthesis of the nitro precursor. |

| Classical/Standard | Nitro Group Reduction | 2-methyl-4'-nitrobiphenyl, Fe/HCl or Sn/HCl | High | A well-established and robust transformation.[1][2] |

| Modern | Catalytic Hydrogenation | 2-methyl-4'-nitrobiphenyl, H₂, Pd/C | High | Generally cleaner and more efficient than metal/acid reductions.[9] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4'-nitrobiphenyl via Negishi Coupling[7]

This protocol is adapted from the procedure published in Organic Syntheses.

Step 1: Preparation of o-tolylzinc chloride

-

To a flask containing magnesium turnings, add a solution of o-iodotoluene in tetrahydrofuran (THF) under an inert atmosphere.

-

After the formation of the Grignard reagent is complete, add a solution of zinc chloride in THF.

-

Stir the mixture at room temperature to form the organozinc reagent.

Step 2: Palladium-Catalyzed Cross-Coupling

-

In a separate flask, combine tetrakis(triphenylphosphine)palladium(0), THF, and 1-bromo-4-nitrobenzene.

-

To this mixture, add the freshly prepared o-tolylzinc chloride solution.

-

Stir the reaction at room temperature for several hours.

-

Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with ether.

-

Wash the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 2-methyl-4'-nitrobiphenyl as light-yellow needles.

Protocol 2: Reduction of 2-Methyl-4'-nitrobiphenyl to this compound via Catalytic Hydrogenation

This protocol is a general method for the catalytic hydrogenation of an aromatic nitro compound.

-

In a hydrogenation vessel, dissolve 2-methyl-4'-nitrobiphenyl in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visualization

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Evolution of Synthetic Methods

Caption: Evolution of synthetic strategies for aminobiphenyls.

References

- 1. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 2. sarthaks.com [sarthaks.com]

- 3. scribd.com [scribd.com]

- 4. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 7. wikiwand.com [wikiwand.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An Essay on the History of Catalytic Hydrogenation of Organic Compounds. From P. Sabatier and V. N. Ipatieff to the Pre… [ouci.dntb.gov.ua]

- 13. Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Potential Research Areas for 4-Amino-2'-methylbiphenyl: A Technical Guide for Drug Development and Scientific Innovation

Introduction: The Biphenyl Scaffold - A Double-Edged Sword in Chemical Research

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a versatile platform for constructing molecules with a wide array of biological activities and physical properties.[1] However, the introduction of an amino group, particularly at the 4-position, raises significant toxicological concerns. The parent compound, 4-aminobiphenyl, is a well-established human carcinogen, primarily targeting the urinary bladder.[2][3] Its carcinogenicity is a consequence of metabolic activation to electrophilic intermediates that form DNA adducts, leading to mutations.[2] This guide focuses on a specific derivative, 4-Amino-2'-methylbiphenyl, and explores potential research avenues that navigate the compound's inherent potential against its toxicological heritage. The strategic placement of a methyl group on the second phenyl ring introduces steric and electronic modifications that could profoundly alter its biological and chemical profile, opening up new avenues for investigation.

Physicochemical Properties and Synthesis

Before delving into potential research areas, a foundational understanding of the molecule's properties and synthesis is essential.

| Property | Value | Source |

| Molecular Formula | C13H13N | [4][5] |

| Molecular Weight | 183.25 g/mol | [4][5] |

| IUPAC Name | 2'-Methyl-[1,1'-biphenyl]-4-amine | [6] |

| CAS Number | 1204-41-7 | [7] |

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between aryl halides and arylboronic acids.[6][8]

Reaction Scheme:

A schematic of the Suzuki-Miyaura coupling reaction for synthesizing this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1 equivalent), 2-methylphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water, and a base, typically potassium carbonate (2 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Potential Research Area 1: Elucidating the Role of the 2'-Methyl Group in Modulating Genotoxicity

The paramount question for any derivative of 4-aminobiphenyl is its carcinogenic potential. The presence of the 2'-methyl group could significantly alter the molecule's interaction with metabolic enzymes and DNA.

Rationale and Hypothesis

The carcinogenicity of aromatic amines is dependent on their metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes. The resulting N-hydroxyarylamine can be further activated to a reactive nitrenium ion that binds to DNA. The steric hindrance introduced by the ortho-methyl group in this compound may hinder the planarity of the biphenyl system. This altered conformation could reduce its affinity for the active site of metabolic enzymes, thereby decreasing the rate of its activation to carcinogenic metabolites. A study has investigated the structure-mutagenicity relationships of N-oxidized derivatives of 2'-methyl-4-aminobiphenyl, suggesting this is a critical area of inquiry.

Proposed Experimental Workflow

Workflow for investigating the genotoxicity of this compound.

Key Experiments:

-

Ames Test: This bacterial reverse mutation assay is a standard preliminary screen for mutagenic potential. Comparing the mutagenicity of this compound with that of 4-aminobiphenyl, both with and without metabolic activation (S9 fraction), will provide initial insights into the effect of the methyl group.

-

Mammalian Cell Gene Mutation Assays: To assess mutagenicity in a more biologically relevant system, assays such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay in Chinese hamster ovary (CHO) cells can be employed.

-

DNA Adduct Formation: Utilizing techniques like ³²P-postlabeling or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the formation of DNA adducts in vitro (using isolated DNA or cultured cells) can be quantified. This will directly measure the compound's ability to covalently modify DNA.

-

Metabolic Stability and Metabolite Identification: Incubating this compound with liver microsomes from different species (e.g., rat, human) will help determine its metabolic fate. Identifying the metabolites formed will reveal whether the primary metabolic pathways are altered by the 2'-methyl group, potentially shunting metabolism away from the activating N-oxidation pathway.

Potential Research Area 2: Development of Novel Bioactive Molecules

The biphenyl scaffold is present in numerous approved drugs. If the 2'-methyl group is found to significantly attenuate the genotoxicity of the 4-aminobiphenyl core, this opens the door to using this compound as a building block for novel therapeutic agents.

Rationale and Areas of Interest

The amino group of this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Potential therapeutic areas to explore include:

-

Anticancer Agents: The biphenyl structure is found in several anticancer drugs. Derivatives could be designed to target specific kinases or other proteins involved in cancer signaling pathways.

-

Anti-inflammatory Agents: Biphenyl derivatives have been reported to possess anti-inflammatory properties. New compounds could be synthesized and screened for their ability to inhibit key inflammatory mediators.

-

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. The lipophilic nature of the biphenyl scaffold could be exploited to design compounds that can penetrate bacterial cell membranes.

Proposed Experimental Workflow for Derivative Synthesis and Screening

Workflow for the development of bioactive molecules from this compound.

Potential Research Area 3: Application in Materials Science

Beyond the biological realm, aminobiphenyl derivatives have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Rationale and Application

The biphenyl core provides rigidity and contributes to the electronic properties of organic materials. The amino group can serve as a point of attachment for other functional groups that modulate the photophysical properties of the molecule, such as its emission color and quantum efficiency. A related compound, 4-Amino-4'-methylbiphenyl, is used as an intermediate in the synthesis of OLED materials. This suggests that this compound could also be a valuable precursor for novel organic electronic materials. The 2'-methyl group could influence the packing of the molecules in the solid state, which in turn affects their charge transport and light-emitting properties.

Proposed Research Directions

-

Synthesis of Novel Emissive Materials: Use this compound as a building block to synthesize a series of new fluorescent or phosphorescent molecules.

-

Characterization of Photophysical Properties: Investigate the absorption and emission spectra, quantum yields, and lifetimes of the synthesized materials.

-

Device Fabrication and Testing: Incorporate the most promising materials into OLED devices to evaluate their performance, including their efficiency, color purity, and operational stability.

Conclusion and Future Outlook

This compound stands at a crossroads of scientific inquiry. Its structural relationship to a known human carcinogen necessitates a cautious and thorough toxicological evaluation. However, the very structural feature that prompts this caution—the 2'-methyl group—also presents a tantalizing opportunity for scientific discovery. By systematically investigating how this methyl group modulates the compound's genotoxicity, researchers can pave the way for its safe application. Should the genotoxic risk be sufficiently mitigated, this compound could become a valuable scaffold for the development of new therapeutics and advanced materials. This technical guide provides a roadmap for researchers to unlock the potential of this intriguing molecule, transforming a compound of concern into a source of innovation.

References

- 1. [PDF] Structural motifs modulating the carcinogenic risk of aromatic amines | Semantic Scholar [semanticscholar.org]

- 2. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

4-Amino-2'-methylbiphenyl stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4-Amino-2'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic amine of significant interest in synthetic chemistry and drug discovery. As with many aromatic amines, its utility is intrinsically linked to its chemical stability. This guide provides a detailed examination of the factors governing the stability of this compound, its primary degradation pathways, and field-proven protocols for its proper storage and handling. By understanding the molecule's inherent liabilities—primarily its susceptibility to oxidation—and implementing robust experimental workflows for stability assessment, researchers can ensure the integrity of their samples and the reliability of their results. This document synthesizes information on chemical principles, regulatory expectations for stability testing, and practical laboratory procedures to serve as a comprehensive resource for professionals working with this compound.

Core Chemical Profile and Intrinsic Stability

This compound is a biphenyl derivative featuring an amine substituent, which is the primary determinant of its chemical reactivity and stability profile. The presence of the electron-rich amino group makes the aromatic system susceptible to oxidation. However, the molecule's stability is also influenced by the presence of the methyl group on the second phenyl ring.

The Influence of the 2'-Methyl Group

The substitution pattern of an aromatic amine can significantly alter its stability. The "magic methyl effect," a concept well-documented in medicinal chemistry, suggests that the addition of a methyl group can have profound impacts on a molecule's pharmacokinetic and physicochemical properties.[1] In the case of this compound, the 2'-methyl group can influence stability in several ways:

-

Steric Hindrance: The methyl group may sterically hinder the approach of oxidizing agents or other reactants to the biphenyl system, potentially slowing degradation compared to the unsubstituted 4-aminobiphenyl. Studies on similar molecular scaffolds have shown that methyl groups can improve plasma stability by sterically blocking sites of hydrolysis or metabolism.[1]

-

Conformational Effects: The methyl group forces a twisted conformation between the two phenyl rings. This altered three-dimensional structure can impact crystal packing and the accessibility of the reactive amino group, thereby influencing its solid-state stability.

-